
(r)-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is a synthetic organic compound that features a benzyloxycarbonyl-protected amino group and a tert-butyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the tert-butyl-substituted phenyl group through a series of coupling reactions. The final step usually involves the formation of the propanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then interact with biological targets.
Medicine
In medicine, ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its structural features make it a candidate for drug development and medicinal chemistry research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The tert-butyl-substituted phenyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid
- ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-ethylphenyl)propanoic acid
- ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-isopropylphenyl)propanoic acid
Uniqueness
Compared to similar compounds, ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is unique due to the presence of the tert-butyl group, which provides increased steric hindrance and influences the compound’s reactivity and stability. This makes it particularly valuable in applications where selective reactivity and stability are crucial.
Eigenschaften
Molekularformel |
C21H25NO4 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(3R)-3-(4-tert-butylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-16(10-12-17)18(13-19(23)24)22-20(25)26-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 |
InChI-Schlüssel |
KSGDCWHUYBTBKM-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


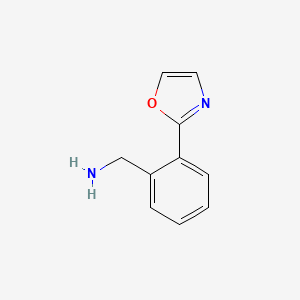
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
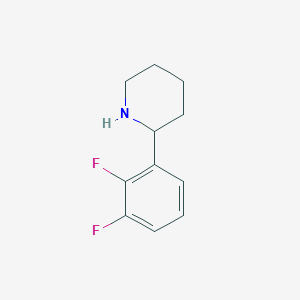

![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)



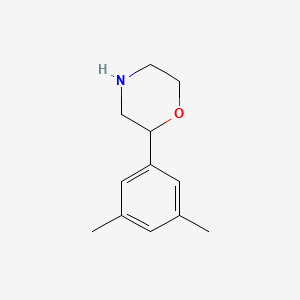
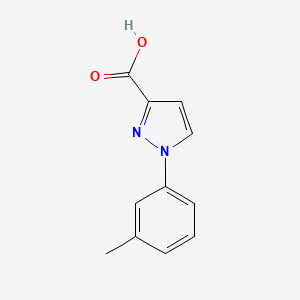

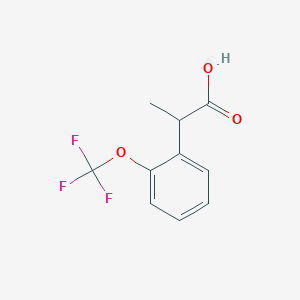
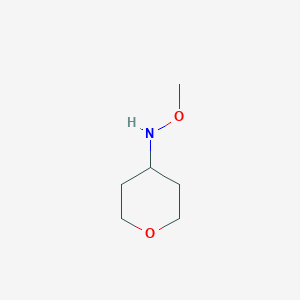
![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]](/img/structure/B13537920.png)
